2,2-Bis(benzyloxy)ethan-1-ol
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Overview
Description
2,2-Bis(benzyloxy)ethan-1-ol is an organic compound with the molecular formula C16H18O3. It is a derivative of ethan-1-ol, where two benzyloxy groups are attached to the second carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(benzyloxy)ethan-1-ol typically involves the reaction of benzyl alcohol with ethylene oxide in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Toluene or dichloromethane
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reactants and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,2-Bis(benzyloxy)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler alcohols.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
2,2-Bis(benzyloxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,2-Bis(benzyloxy)ethan-1-ol involves its interaction with various molecular targets and pathways. The benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s reactivity and binding affinity. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate further chemical transformations.
Comparison with Similar Compounds
2-Benzyloxyethanol: A simpler analog with one benzyloxy group.
Benzyl alcohol: A precursor and simpler form with a single hydroxyl group.
Ethylene glycol dibenzoate: A related compound with ester linkages instead of ether linkages.
Uniqueness: 2,2-Bis(benzyloxy)ethan-1-ol is unique due to its dual benzyloxy groups, which provide enhanced reactivity and versatility in chemical synthesis. Its structure allows for multiple functionalization possibilities, making it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
144010-83-3 |
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Molecular Formula |
C16H18O3 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
2,2-bis(phenylmethoxy)ethanol |
InChI |
InChI=1S/C16H18O3/c17-11-16(18-12-14-7-3-1-4-8-14)19-13-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI Key |
BRUPOBABRICYTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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